molecular formula C9H9NO2S B155493 3-(Phenylsulphonyl)propiononitrile CAS No. 10154-75-3

3-(Phenylsulphonyl)propiononitrile

Cat. No.: B155493
CAS No.: 10154-75-3
M. Wt: 195.24 g/mol
InChI Key: OVZPZPVSUAKTCM-UHFFFAOYSA-N
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Description

3-(Phenylsulphonyl)propiononitrile is a useful research compound. Its molecular formula is C9H9NO2S and its molecular weight is 195.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71443. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Chemical Synthesis

Coupling Reactions and Chemical Properties :3-(Phenylsulphonyl)propiononitrile is utilized in chemical synthesis, particularly in coupling reactions. Epifani et al. (1991) studied the coupling reaction of phenylsulphenyl-, phenylsulphinyl-, and phenylsulphonyl-pentadienyl metals, demonstrating regioselective and stereoselective coupling, indicating the substance's role in precise chemical synthesis (Epifani et al., 1991).

Phase Equilibria in Industrial Processes :The compound also finds application in understanding phase equilibria in industrial processes involving organic solvents. Byun (2017) highlighted its role in the study of phase equilibria for supercritical CO2 systems, which is critical in various industrial applications (Byun, 2017).

Applications in Material Science

Enhancing Lithium-ion Battery Performance :3-(Phenylsulfonyl)propiononitrile shows promise in improving lithium-ion batteries' performance. Zuo et al. (2018) reported its role as a bifunctional electrolyte additive, enhancing the solid electrolyte interface on both LiCoO2 cathodes and graphite anodes. This contribution is pivotal for battery longevity and efficiency (Zuo et al., 2018).

Facilitating Synthesis of γ-Lactones and Butenolides :The compound aids in the synthesis of γ-lactones and butenolides, as Carretero et al. (1987) demonstrated. They showed how methyl 3-phenylsulphonyl orthopropionate interacts with n-BuLi, leading to β-phenylsulphonyl γ-lactones, which are crucial in various chemical syntheses (Carretero et al., 1987).

Safety and Hazards

The compound is classified as harmful if swallowed. In case of contact with skin or eyes, it’s recommended to wash off with soap and plenty of water. If inhaled, the person should be moved to fresh air .

Future Directions

One study suggests that 3-(Phenylsulphonyl)propiononitrile could be used as a higher voltage bifunctional electrolyte additive to improve the performance of lithium-ion batteries . This indicates potential future applications in the field of energy storage.

Properties

IUPAC Name

3-(benzenesulfonyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZPZPVSUAKTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143990
Record name 3-(Phenylsulphonyl)propiononitrile
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Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10154-75-3
Record name 3-(Phenylsulfonyl)propanenitrile
Source CAS Common Chemistry
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Record name 3-(Phenylsulphonyl)propiononitrile
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Record name 10154-75-3
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Record name 3-(Phenylsulphonyl)propiononitrile
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Record name 3-(phenylsulphonyl)propiononitrile
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Synthesis routes and methods

Procedure details

650 ml of water are introduced into the flask and are heated to 80° to 90° C., and 935 g (4 mols) of 70% strength sodium benzenesulphinate are added to the water. 215 g (4.04 mols) of acrylonitrile and 382 g (1.95 mols) of 50% strength sulphuric acid are then added simultaneously, in the course of about 1 hour at 100° C., at such a rate that the pH value remains at 6 to 7. The mixture is stirred for 30 minutes at 100° C. and the pH value is again readjusted. Excess acrylonitrile is distilled off over a Vigreux column in an azeotropic mixture with water at normal pressure, and 255 g of xylene are then added and the phases are separated at about 95° C. This is carried out by sucking off the lower aqueous phase with a suction tube. The salt precipitate remains for the most part in the flask. 800 ml of washing water is now stirred in at >95° C. and the phases are separated as described above. In this process most of the salt is dissolved, and the remainder does not interfere in the following reaction. A further 17 g of 3-phenylsulphonyl-propionitrile are isolated from the combined aqueous phases. 255 g (300 ml) of xylene are now added to the organic phase in the flask, at 95° to 100° C., and the remaining water is distilled off azeotropically with xylene (boiling point 92° C.) The remaining xylene is completely removed in vacuo at a trough temperature of 100° to 120° C. The trough now contains 730 g (94%) of 3-phenylsulphonyl-propionitrile in 97% purity, and 50 g of salt.
Name
sodium benzenesulphinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
215 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
650 mL
Type
solvent
Reaction Step Three

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